molecular formula C17H16N4O2 B2646253 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol CAS No. 2380061-71-0

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol

Numéro de catalogue B2646253
Numéro CAS: 2380061-71-0
Poids moléculaire: 308.341
Clé InChI: UMGLSXMNNSHLCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PDPBE, and it is a potent inhibitor of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.

Mécanisme D'action

PDPBE inhibits CDK4 by binding to the active site of the protein, which prevents the protein from phosphorylating its downstream targets. This leads to cell cycle arrest and prevents the proliferation of cancer cells. PDPBE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PDPBE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, PDPBE has also been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. PDPBE has also been shown to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using PDPBE in lab experiments is its specificity for CDK4. This allows researchers to selectively inhibit CDK4 activity without affecting other proteins in the cell cycle pathway. However, one of the limitations of using PDPBE in lab experiments is its low solubility, which can make it difficult to work with in certain assays.

Orientations Futures

There are several future directions for research on PDPBE. One area of research is the development of more potent and selective CDK4 inhibitors. Another area of research is the identification of biomarkers that can predict the response to CDK4 inhibitors in cancer patients. Additionally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of PDPBE involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid, which is then converted to its corresponding acid chloride. The second intermediate, 2,3-dihydro-1-benzofuran-5-carboxylic acid, is also prepared and converted to its corresponding acid chloride. The final coupling reaction involves the condensation of the two acid chlorides with 2-aminoethanol to yield PDPBE.

Applications De Recherche Scientifique

PDPBE has been extensively studied for its potential applications in scientific research. One of the most promising applications of PDPBE is in the treatment of cancer. CDK4 is overexpressed in many types of cancer, and inhibiting its activity can prevent the proliferation of cancer cells. PDPBE has been shown to be a potent inhibitor of CDK4, and it has demonstrated efficacy in preclinical studies of various types of cancer.

Propriétés

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGLSXMNNSHLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.